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Introduction

Pociredir (formerly FTX-6058) is an investigational oral, small-molecule inhibitor of Embryonic

Ectoderm Development (EED) being developed by Fulcrum Therapeutics for the treatment of

sickle cell disease (SCD).[1][2] The mechanism of action involves the inhibition of EED, which

leads to the downregulation of key fetal globin repressors, including BCL11A.[1][2][3] This

process is designed to increase the production of fetal hemoglobin (HbF), which can

compensate for the defective adult hemoglobin in individuals with SCD and potentially alleviate

the symptoms of the disease.[3][4][5] Pociredir has been granted Fast Track and Orphan Drug

Designations by the U.S. Food and Drug Administration (FDA) for the treatment of SCD.[1][2][3]

[6]

These application notes provide a summary of the patient inclusion and exclusion criteria for

the Phase 1b PIONEER clinical trial (NCT05169580) of pociredir in adult patients with SCD.[4]

[7][8]

Patient Selection Criteria
The selection of patients for the PIONEER trial is based on a set of specific inclusion and

exclusion criteria to ensure the safety of the participants and the integrity of the trial data.

Table 1: Patient Inclusion Criteria

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12754854?utm_src=pdf-interest
https://www.benchchem.com/product/b12754854?utm_src=pdf-body
https://www.quiverquant.com/news/Fulcrum+Therapeutics+Reports+Promising+Phase+1b+Trial+Results+for+Pociredir+in+Sickle+Cell+Disease+and+Financial+Update+for+Q2+2025
https://ir.fulcrumtx.com/news-releases/news-release-details/fulcrum-therapeutics-present-results-12-mg-dose-cohort-phase-1b/
https://www.quiverquant.com/news/Fulcrum+Therapeutics+Reports+Promising+Phase+1b+Trial+Results+for+Pociredir+in+Sickle+Cell+Disease+and+Financial+Update+for+Q2+2025
https://ir.fulcrumtx.com/news-releases/news-release-details/fulcrum-therapeutics-present-results-12-mg-dose-cohort-phase-1b/
https://trial.medpath.com/news/1d8b64a4265ae29b/fulcrum-s-pociredir-scd-trial-advances-with-key-data-readouts-expected-in-2025
https://trial.medpath.com/news/1d8b64a4265ae29b/fulcrum-s-pociredir-scd-trial-advances-with-key-data-readouts-expected-in-2025
https://www.sicklecelldisease.org/fulcrum-therapeutics/
https://sicklecellanemianews.com/news/pociredir-well-tolerated-shows-promising-activity-scd-trial/
https://www.benchchem.com/product/b12754854?utm_src=pdf-body
https://www.quiverquant.com/news/Fulcrum+Therapeutics+Reports+Promising+Phase+1b+Trial+Results+for+Pociredir+in+Sickle+Cell+Disease+and+Financial+Update+for+Q2+2025
https://ir.fulcrumtx.com/news-releases/news-release-details/fulcrum-therapeutics-present-results-12-mg-dose-cohort-phase-1b/
https://trial.medpath.com/news/1d8b64a4265ae29b/fulcrum-s-pociredir-scd-trial-advances-with-key-data-readouts-expected-in-2025
https://www.accessdata.fda.gov/scripts/opdlisting/oopd/detailedIndex.cfm?cfgridkey=862121
https://www.benchchem.com/product/b12754854?utm_src=pdf-body
https://www.sicklecelldisease.org/fulcrum-therapeutics/
https://www.clinicaltrials.gov/study/NCT05169580
https://m.youtube.com/watch?v=zHsKWrGMcrQ
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12754854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Criteria Description

Age 18 to 65 years, inclusive.[7][8]

Diagnosis

Documented Sickle Cell Disease (SCD)

genotypes: HbSS, HbS/β0-thalassemia, HbS/

β+-thalassemia, and HbSC.[7]

Disease Severity

Patients must have a history of severe SCD,

defined by one of the following: ≥4 to 10

episodes of vaso-occlusive crises (VOCs) in the

previous 12 months, or ≥2 to 5 episodes in the

previous 6 months.[7] OR ≥2 episodes of VOCs

plus at least one of the following in the previous

12 months: Acute Chest Syndrome (ACS),

hepatic or splenic sequestration, or priapism.[7]

OR ≥2 of the following events in the previous 12

months: ACS, hepatic or splenic sequestration,

or priapism.[7]

Prior Treatment

Patients must have discontinued hydroxyurea

for at least 60 days prior to the trial.[9] They

should also be ineligible for, or have not

responded to or tolerated, hydroxyurea and at

least one other therapy such as crizanlizumab,

voxelotor, or L-glutamine.[10]

Table 2: Patient Exclusion Criteria
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Criteria Description

Recent SCD Complications

Sickle cell complication requiring medical care in

a hospital or emergency setting within 14 days

prior to starting the study drug.[7]

Prior Major Treatments
History of bone marrow transplant, human stem

cell transplant, or gene therapies.[7]

Renal Impairment

History of severe renal disease, defined as an

estimated glomerular filtration rate (eGFR) < 30

mL/min/1.73m².[7] Patients on any form of

dialysis are also excluded.[7]

Recent Blood Transfusions

Patients receiving regularly scheduled

transfusions or therapeutic phlebotomies, or any

patient who has been transfused within 60 days

prior to initiating the study drug.[7]

Concomitant Medications
Concomitant use of hydroxyurea and any other

disease-modifying therapy for SCD.[9]

Experimental Protocols
The PIONEER study is a Phase 1b multicenter, international, open-label trial designed to

evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of

pociredir in adults with SCD.[7]

Study Design:

Dosing: The study employs a dose-escalation design with multiple cohorts. Doses have

included 2 mg, 6 mg, 12 mg, and 20 mg of pociredir administered orally once daily.[7][8][11]

Treatment Duration: Participants receive the study drug for 12 weeks, followed by a 4-week

follow-up period.[7][8]

Enrollment: Each dose cohort is planned to enroll approximately 10 participants.[7][11]

Endpoints:
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Primary Endpoints:

To assess the safety and tolerability of pociredir, as measured by the frequency of

adverse events.[7][8]

To evaluate the single and multiple-dose pharmacokinetics of pociredir.[7][8]

Secondary Endpoints:

To evaluate the effect of pociredir on the induction of fetal hemoglobin (HbF) in peripheral

blood.[7][8]

To evaluate the effects of pociredir on markers of hemolysis.[7][8]

Exploratory Endpoints:

To assess globin gene expression.[8]

To determine the percentage of F-cells (cells with induced fetal hemoglobin).[8]

To monitor the incidence of vaso-occlusive crises.[8]

Visualizations
Signaling Pathway of Pociredir

The following diagram illustrates the proposed mechanism of action of pociredir in stimulating

the production of fetal hemoglobin.
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Caption: Mechanism of action of Pociredir for HbF induction.
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Patient Screening and Enrollment Workflow

This diagram outlines the logical flow for screening and enrolling patients into the pociredir
clinical trials.
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Click to download full resolution via product page

Caption: Patient screening and enrollment workflow for Pociredir trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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